7-Bromo-2-(tert-butyl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C11H12BrNS |
|---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
7-bromo-2-tert-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H12BrNS/c1-11(2,3)10-13-8-6-4-5-7(12)9(8)14-10/h4-6H,1-3H3 |
InChI Key |
RMHXRFMNAXXFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-(tert-butyl)benzo[d]thiazole
One common method involves the selective bromination of 2-(tert-butyl)benzo[d]thiazole at the 7-position. This is typically achieved by:
- Using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst or under controlled temperature conditions.
- The reaction is carried out in solvents like acetic acid or chloroform to facilitate regioselectivity.
- Temperature control is critical to avoid polybromination or substitution at undesired positions.
Construction of the Benzothiazole Core with Substituents
An alternative approach involves synthesizing the benzothiazole ring with the bromine and tert-butyl groups already present on the starting materials:
- Starting from appropriately substituted anilines or aminothiophenols, the benzothiazole ring is formed via condensation with reagents such as potassium thiocyanate in the presence of bromine as a catalyst.
- The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl lithium reagents.
- This method often involves multi-step synthesis with intermediate purification steps to ensure the correct substitution pattern.
A typical synthetic route based on literature and patent data includes:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminothiophenol + tert-butyl halide, base (e.g., K2CO3), solvent (DMF), reflux | Alkylation to introduce tert-butyl group at 2-position | 70-85 |
| 2 | Bromination with NBS or Br2 in acetic acid, 0-25°C | Selective bromination at 7-position | 75-90 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 7-bromo-2-(tert-butyl)benzo[d]thiazole | - |
- Temperature Control: Maintaining low temperatures during bromination (0–10°C) improves regioselectivity and reduces side reactions.
- Solvent Choice: Polar solvents like acetic acid or dichloromethane favor selective bromination.
- Catalysts: Use of Lewis acids or copper salts can enhance bromination efficiency.
- Yield Optimization: Careful stoichiometric control of brominating agents and reaction time is essential to maximize yield and purity.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination of 2-(tert-butyl)benzo[d]thiazole | 2-(tert-butyl)benzo[d]thiazole | NBS or Br2 | Simple, direct, high regioselectivity | Requires pre-synthesis of tert-butyl derivative |
| Ring construction with substituted anilines | Substituted anilines or aminothiophenols | Potassium thiocyanate, bromine, tert-butyl halides | One-pot synthesis, flexible substitution | Multi-step, more complex purification |
- The tert-butyl group is typically introduced via alkylation using tert-butyl halides or tert-butyl lithium reagents under controlled conditions to avoid rearrangements.
- Bromination is often performed after tert-butyl installation to ensure selective substitution at the 7-position.
- Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final compound.
The preparation of 7-Bromo-2-(tert-butyl)benzo[d]thiazole is achieved primarily through selective bromination of 2-(tert-butyl)benzo[d]thiazole or via construction of the benzothiazole ring with pre-installed substituents. Optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry, is critical for high yield and purity. These methods are well-documented in the literature and patents, providing reliable routes for the synthesis of this valuable compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(tert-butyl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzo[d]thiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-2-(tert-butyl)benzo[d]thiazole is used as a building block for synthesizing more complex molecules
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to inhibit bacterial growth makes it a candidate for further research in antibiotic development.
Medicine
In medicinal chemistry, 7-Bromo-2-(tert-butyl)benzo[d]thiazole is explored for its potential therapeutic properties. It has been investigated for its anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Key Observations:
Bromine position: Bromine at C7 (vs. C4 or C6) alters electronic distribution, affecting reactivity in cross-coupling reactions. For example, bromine at C7 in 7-bromobenzo[d]thiazole participates efficiently in Suzuki-Miyaura couplings , while C6-bromo derivatives are prone to amine substitution .
Synthesis Methods :
- Nickel-catalyzed cross-coupling (e.g., with aryl aluminum reagents) is effective for introducing bulky groups like tert-butyl at position 2, yielding 41–94% isolated yields .
- In contrast, 7-bromo-2-methyl derivatives are synthesized via nucleophilic substitution or condensation reactions .
Biological Relevance: 2-Methyl and 2-amino derivatives exhibit antidepressant and antimicrobial activities , whereas bulky tert-butyl groups may enhance selectivity for hydrophobic binding pockets in enzymes .
Comparison with Non-Benzothiazole Analogues
Thiadiazoles and Oxazoles
- 5-Bromo-2-mercaptobenzothiazole (CAS 203395-29-3): A thiol-containing analogue with fungicidal activity, differing in ring structure (thiadiazole vs. benzothiazole) and reactivity due to the mercapto group .
- 7-Bromobenzo[d]oxazole-2-thiol (CAS 1013643-09-8): Replacing sulfur with oxygen in the heterocycle reduces ring aromaticity and alters hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
